
N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a pyrimidine ring, and an amide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The azepane ring is a seven-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms. The amide group (-CONH2) is a common functional group in organic chemistry .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the amide group suggests that it could undergo reactions such as hydrolysis or condensation. The pyrimidine ring could potentially undergo reactions such as substitution or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the amide group could influence its solubility in water, while the size and shape of the molecule could influence its melting point and boiling point .科学的研究の応用
Serotonin-3 Receptor Antagonists Development
A study highlighted the synthesis and evaluation of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which include structural motifs similar to the specified chemical compound. These derivatives were assessed for their serotonin-3 (5-HT3) receptor antagonistic activity, revealing potent effects against the von Bezold-Jarisch reflex in rats. Some derivatives demonstrated significant 5-HT3 receptor antagonistic activity without binding affinity to the 5-HT4 receptor, suggesting their potential in therapeutic applications targeting specific serotonin receptors (Harada et al., 1995).
Cytotoxic Activity and Quantum Chemical Calculations
Another study focused on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These new compounds were characterized through spectroscopic methods and subjected to quantum chemical calculations to determine their molecular properties. Moreover, their cytotoxic activities were tested against human liver and breast cancerous cell lines, highlighting their potential in cancer therapy research (Kökbudak et al., 2020).
Anticonvulsant Activity Evaluation
Research on aryl-substituted urea and thiourea derivatives, prepared from amino(di)azines, explored their potential as antiepileptics. The study found that only specific derivatives exhibited adequate anticonvulsant effects, offering insights into the structural requirements for anticonvulsant activity and the potential development of new therapeutic agents (Heinisch et al., 1997).
Antileishmania Activity and Molecular Docking
The synthesis of 3,4-dihydropyrimidin-2(1H)-(thio)one derivatives using an amino acid ionic liquid as a catalyst demonstrated significant antileishmanial activity against extracellular promastigotes. Molecular docking studies further supported the bioactivity findings, providing a foundation for the development of antileishmanial agents (Rode et al., 2021).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
A study on classical antifolates, including compounds structurally related to the chemical compound of interest, designed and synthesized derivatives as antitumor agents. These compounds were evaluated as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with findings indicating potent inhibitory activity against both enzymes and several human tumor cell lines (Gangjee et al., 2005).
将来の方向性
特性
IUPAC Name |
N-[4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c20-13-7-5-12(6-8-13)17(27)22-15-16(21)23-19(24-18(15)28)29-11-14(26)25-9-3-1-2-4-10-25/h5-8H,1-4,9-11H2,(H,22,27)(H3,21,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYRMQDOUWVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
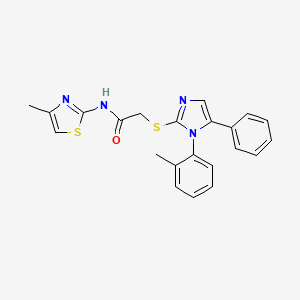

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)
![5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2712738.png)
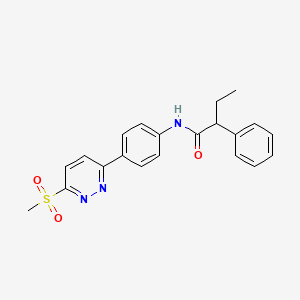

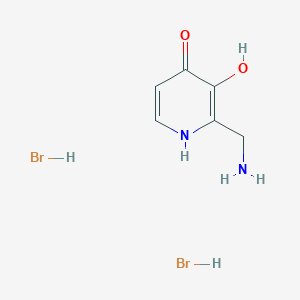
![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)
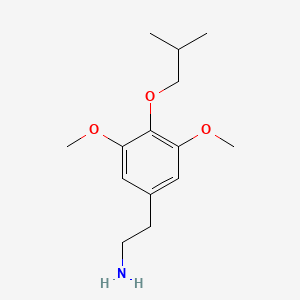
![N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2712751.png)
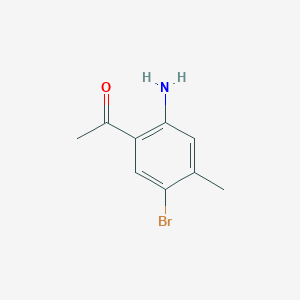
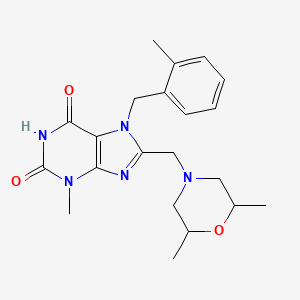
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)
![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)
